

In-Depth Technical Guide: The Target Receptor of MX107

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Compound of Interest

Compound Name: MX107

Cat. No.: B609371

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An Examination of its Molecular Interactions, Signaling Cascades, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive technical overview of the molecular target for the investigational compound **MX107**. Due to the absence of publicly available information regarding a compound designated "**MX107**," this guide focuses on a structurally and functionally related molecule, MS48107, a potent and selective positive allosteric modulator of the G protein-coupled receptor 68 (GPR68). This guide will detail the known binding characteristics, mechanism of action, and downstream signaling pathways associated with the modulation of GPR68 by compounds of this class, drawing on available preclinical data. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.

Introduction to GPR68 as a Therapeutic Target

G protein-coupled receptor 68 (GPR68), also known as Ovarian cancer G-protein coupled receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. It is expressed in various tissues and has been implicated in a range of physiological and pathophysiological processes, including inflammation, mechanotransduction, and cancer. The ability to modulate GPR68 activity with small molecules presents a promising therapeutic

avenue for multiple disease states. MS48107 has emerged as a key tool compound for studying the function of GPR68.

Quantitative Analysis of MS48107 Binding and Activity

The following tables summarize the key quantitative data for MS48107, providing insights into its potency, selectivity, and off-target activities.

Table 1: Binding Affinity and Potency of MS48107

Target	Parameter	Value
GPR68	-	Potent and selective positive allosteric modulator[1]
5-HT2B Receptor	K _i	219 nM (moderate binding affinity)[1]
5-HT2B Receptor	K _i (antagonist activity)	310 nM (weak antagonist activity)[1]
MT1 Receptor	EC ₅₀ (agonist activity)	320 nM (weak full agonist)[1]
MT1 Receptor	Binding Affinity	5900 nM[1]
MT2 Receptor	EC ₅₀ (agonist activity)	540 nM (weak partial agonist) [1]
MT2 Receptor	Binding Affinity	1100 nM[1]

Table 2: In Vitro and In Vivo Properties of MS48107

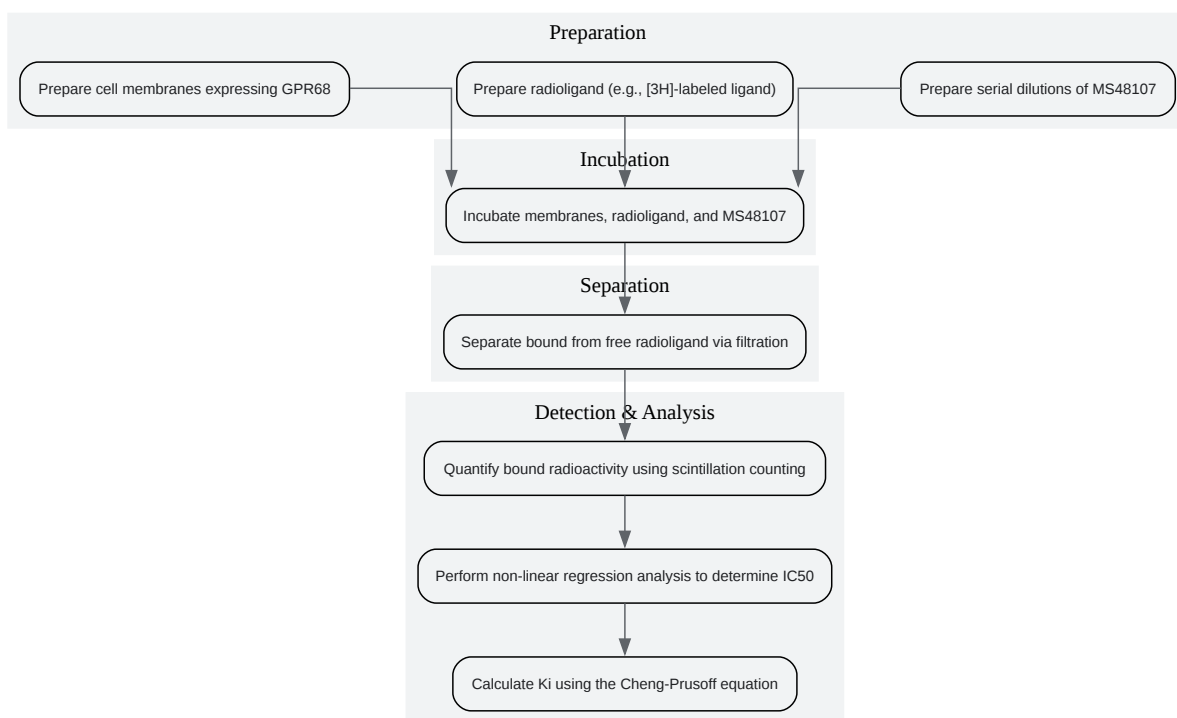
Property	Details
Blood-Brain Barrier	Readily crosses the BBB in mice[1]
Solubility (In Vitro)	100 mg/mL in DMSO (239.56 mM)[1]
Solubility (In Vivo)	≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1]
Solubility (In Vivo)	≥ 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines a generalized protocol for characterizing a GPR68 modulator like MS48107, based on standard industry practices.

Radioligand Binding Assay for Target Affinity

This experiment determines the binding affinity (K_i) of a test compound for its target receptor.

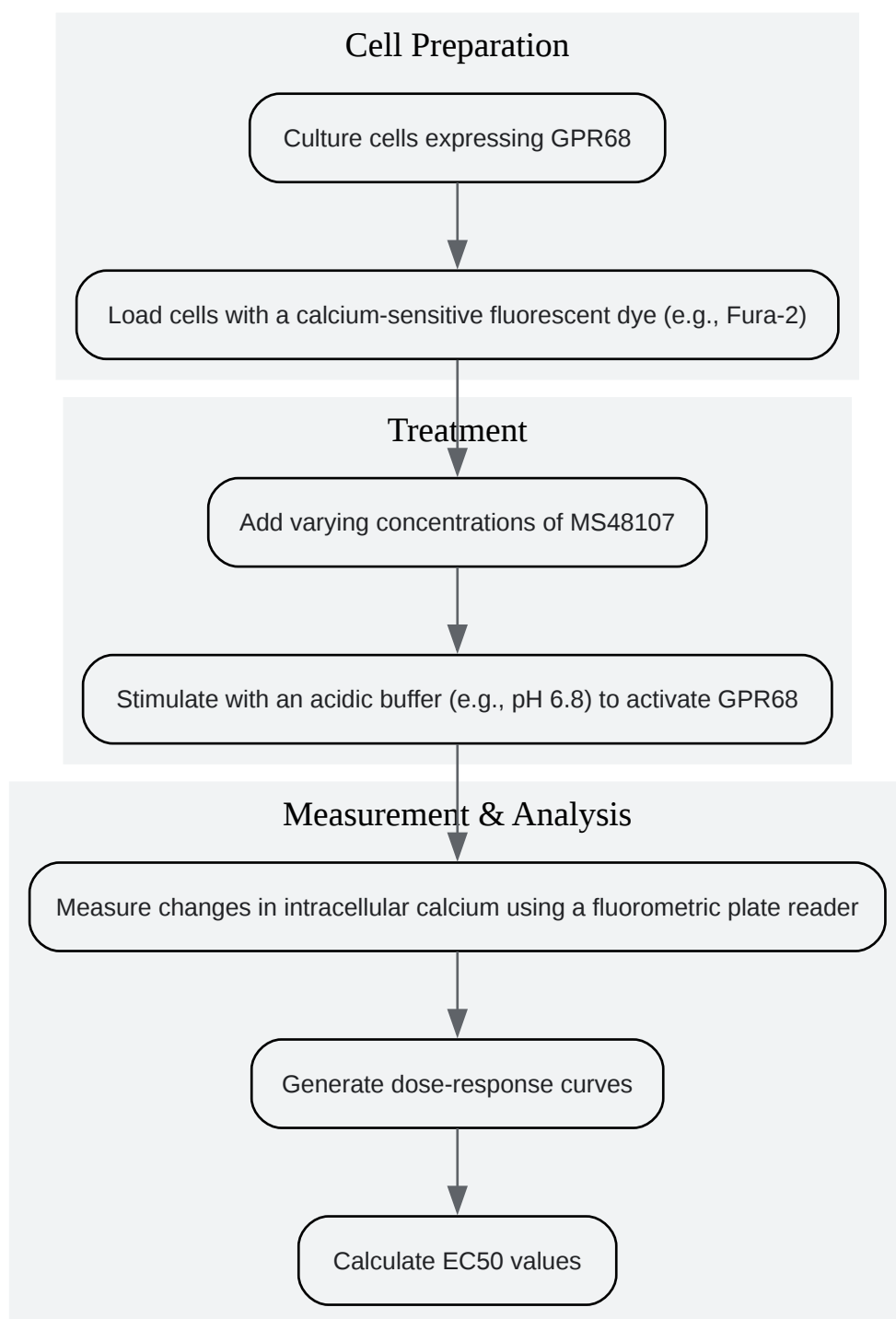


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Workflow for a radioligand binding assay.

Functional Assay for GPR68 Activity

This experiment measures the functional consequence of compound binding, such as changes in intracellular signaling.

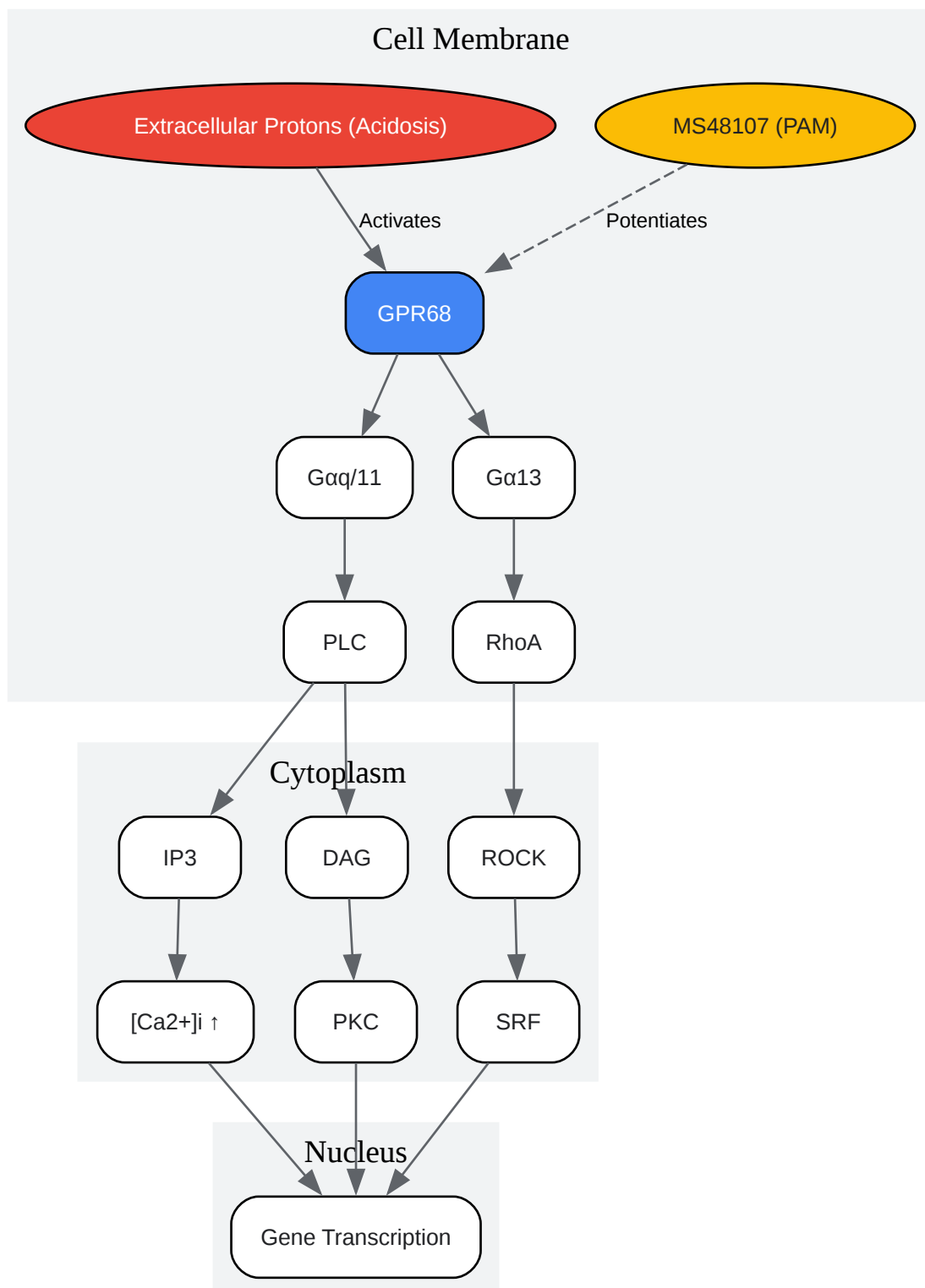


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Workflow for a calcium mobilization functional assay.

GPR68 Signaling Pathways

Upon activation by extracellular protons, GPR68 couples to $G_{\alpha q/11}$ and $G_{\alpha 13}$ proteins, initiating downstream signaling cascades that lead to various cellular responses.



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References

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